

Application Notes & Protocols: Ethyl 3-(methylamino)-3-oxopropanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-(methylamino)-3-oxopropanoate

Cat. No.: B2455436

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Abstract: This document provides a detailed guide to the experimental use of **Ethyl 3-(methylamino)-3-oxopropanoate**, a versatile bifunctional reagent in modern organic synthesis. We delve into its synthesis, characterization, and key reaction pathways, including N-alkylation and C-alkylation via enolate intermediates. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reproducibility and success.

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 3-(methylamino)-3-oxopropanoate, with the molecular formula $C_6H_{11}NO_3$, is an amide ester that serves as a high-value building block in synthetic chemistry.^[1] Its structure incorporates both an amide and an ester functional group, providing two distinct reactive centers.^[1] This bifunctional nature allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles which are core structures in many pharmaceuticals.^[1] Historically, related malonic ester derivatives were instrumental in developing foundational compounds like barbiturates.^[1] Today, its primary utility lies in the exploration of novel pharmacologically active agents and the development of specialized ligands and catalysts.^[1]

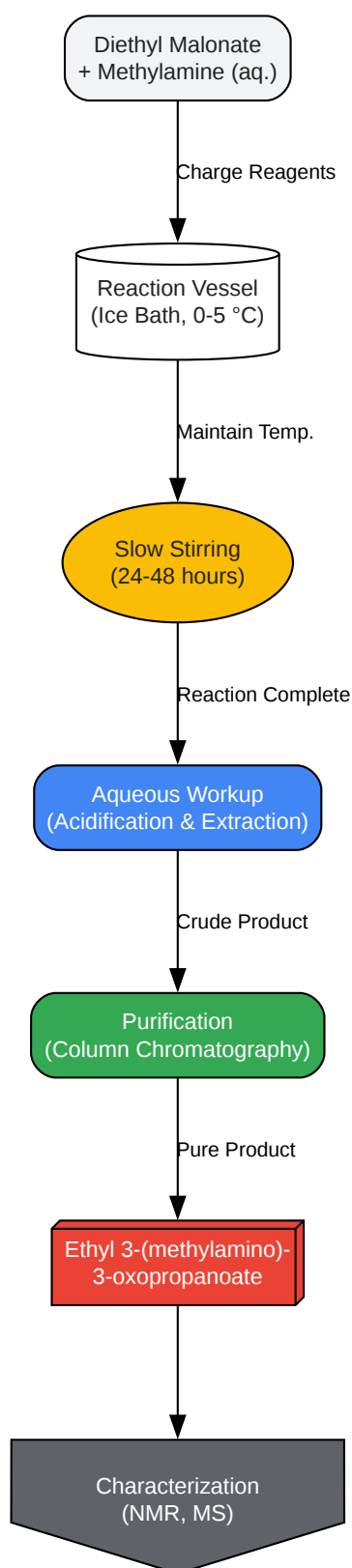
Understanding the physicochemical properties of this reagent is paramount for its effective use.

Property	Value	Source
Molecular Weight	145.16 g/mol	[1] [2]
CAS Number	71510-95-7	[1] [2]
Appearance	Liquid or solid	[3]
Melting Point	34-35 °C	[4]
Boiling Point	91-92 °C @ 0.16 Torr	[4]
Storage	Sealed in dry, room temperature conditions	[3] [4]

Synthesis and Characterization

The most common and established pathway to **Ethyl 3-(methylamino)-3-oxopropanoate** involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with methylamine.[\[1\]](#)[\[5\]](#) The key to achieving a high yield of the desired mono-amide product over the di-amide byproduct is careful control of reaction conditions, particularly temperature.[\[1\]](#)

Workflow for Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate



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Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis from Diethyl Malonate

Objective: To synthesize **Ethyl 3-(methyamino)-3-oxopropanoate** via controlled amidation with a high degree of selectivity for the mono-substituted product.

Rationale: The reaction is performed at low temperatures (0-5 °C) to moderate the exothermicity and to kinetically favor the formation of the mono-amide. Using a precise molar ratio of reactants prevents the formation of the di-substituted byproduct.

Materials and Reagents:

Reagent	CAS No.	M.W. (g/mol)	Amount	Moles
Diethyl Malonate	105-53-3	160.17	16.02 g	0.10
Methylamine (40% in H ₂ O)	74-89-5	31.06	7.77 g	0.10
Diethyl Ether	60-29-7	74.12	200 mL	-
Hydrochloric Acid (1 M)	7647-01-0	36.46	As needed	-
Anhydrous MgSO ₄	7487-88-9	120.37	~10 g	-

| Silica Gel (for column) | 7631-86-9 | 60.08 | As needed | - |

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (16.02 g, 0.10 mol).
- Cool the flask in an ice-water bath to 0-5 °C.
- While stirring vigorously, add the 40% aqueous methylamine solution (7.77 g, 0.10 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

- After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let the mixture stir at room temperature for 24-48 hours.
- Monitor the reaction progress by TLC (Thin Layer Chromatography).
- Upon completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl to neutralize any unreacted methylamine.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure product.

Characterization:

- ^1H NMR: Expect characteristic signals including a triplet for the ethyl ester methyl protons (δ 1.2–1.4 ppm), a quartet for the ester methylene protons (δ 4.1–4.3 ppm), and a singlet for the amide proton (δ 6.5–7.0 ppm).^[5]
- ^{13}C NMR: Carbonyl carbons for the ester and amide should resonate at δ 165–175 ppm, with the methylamino carbon appearing near δ 35 ppm.^[5]
- Mass Spectrometry (ESI-MS): The molecular ion peak is expected at m/z 145.16.^[5]

Key Reaction Pathways and Protocols

The dual functionality of **Ethyl 3-(methylamino)-3-oxopropanoate** opens up several synthetic avenues. We will explore two primary types of reactivity: modification at the amide nitrogen (N-Alkylation) and reactions involving the active methylene group (C-Alkylation).

N-Alkylation to Form Tertiary Amides

The secondary amide functionality (N-H bond) can be further alkylated. Selective N-alkylation of amides can be challenging, as O-alkylation can be a competitive side reaction depending on the substrate and conditions.[6] Modern methods often employ safer, solid methylating agents to avoid the use of toxic and carcinogenic traditional reagents.[7]

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

Objective: To convert the secondary amide of **Ethyl 3-(methylamino)-3-oxopropanoate** to a tertiary amide (Ethyl 3-(dimethylamino)-3-oxopropanoate).

Rationale: This protocol adapts a modern, safe, and highly selective N-methylation method.[7] [8] Phenyl trimethylammonium iodide serves as a solid, easy-to-handle methyl source. Cesium carbonate is an effective base for deprotonating the amide, and toluene is the preferred solvent for this transformation.[7]

Materials and Reagents:

Reagent	CAS No.	M.W. (g/mol)	Amount	Moles
Ethyl 3-(methylamino)-3-oxopropanoate	71510-95-7	145.16	1.45 g	0.01
Phenyl trimethylammonium iodide	98-04-4	263.13	3.95 g	0.015
Cesium Carbonate (Cs ₂ CO ₃)	534-17-8	325.82	4.89 g	0.015

| Toluene (anhydrous) | 108-88-3 | 92.14 | 45 mL | - |

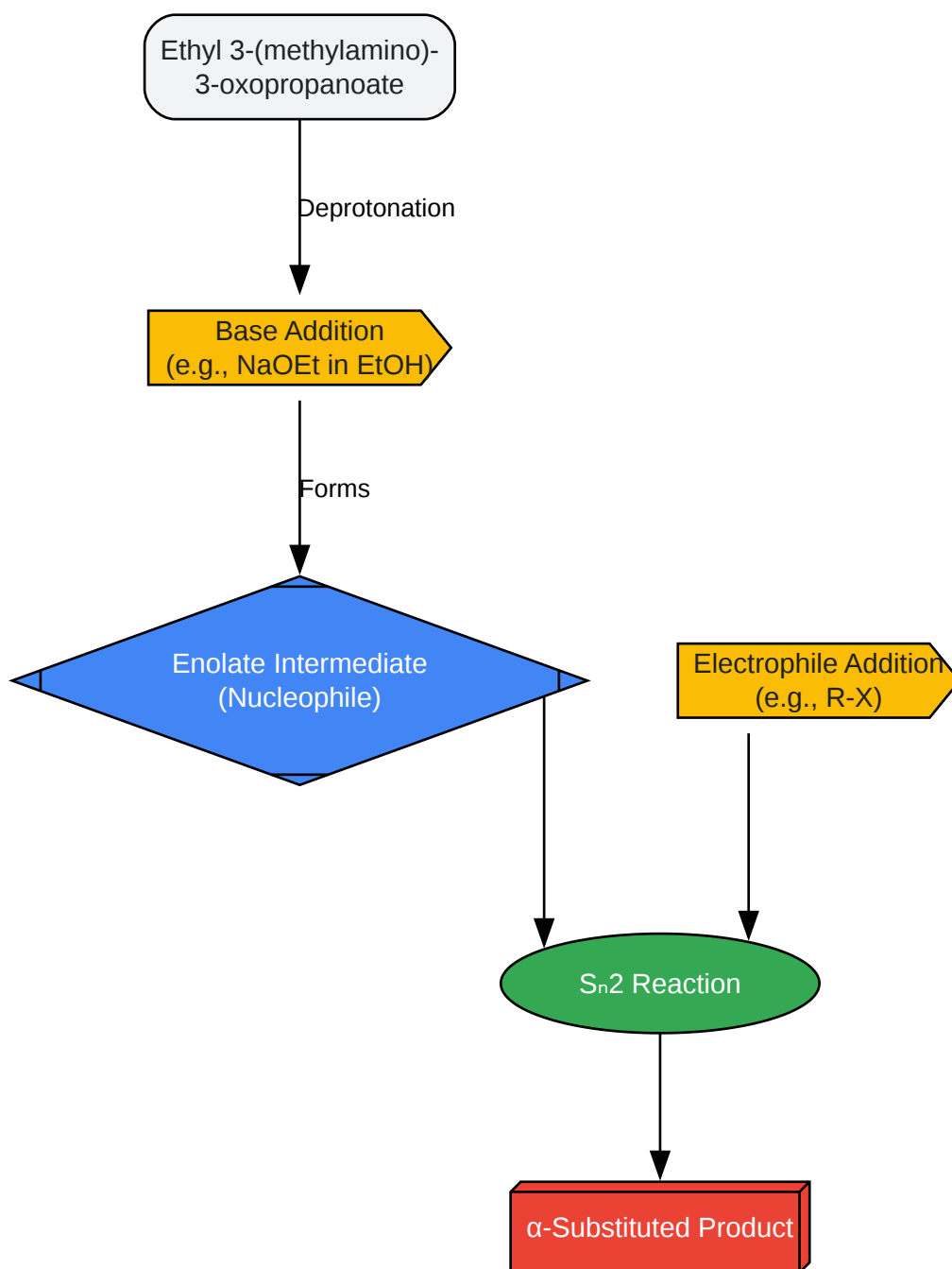
Procedure:

- To a flame-dried vial under an argon atmosphere, add the starting amide (1.45 g, 0.01 mol), phenyl trimethylammonium iodide (3.95 g, 0.015 mol), and cesium carbonate (4.89 g, 0.015 mol).
- Add anhydrous toluene (45 mL) via syringe.
- Seal the vial and heat the mixture to 120 °C in a pre-heated heating block.
- Stir the reaction for 12-24 hours, monitoring by TLC.
- After cooling to room temperature, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify the residue by column chromatography to yield Ethyl 3-(dimethylamino)-3-oxopropanoate.

C-Alkylation via Enolate Formation

The protons on the methylene carbon (the α -carbon situated between the two carbonyl groups) are acidic ($pK_a \approx 10-11$), allowing for easy deprotonation to form a stabilized enolate.^[9] This nucleophilic enolate can then react with various electrophiles in an S_N2 reaction to form new carbon-carbon bonds.^[1]

Workflow for C-Alkylation



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Caption: Reaction pathway for C-alkylation of the active methylene group.

Protocol 3: General Procedure for α-Alkylation

Objective: To functionalize the α-carbon of **Ethyl 3-(methylamino)-3-oxopropanoate** with an alkyl group.

Rationale: The choice of base is critical. To prevent transesterification of the ethyl ester, the corresponding alkoxide base (sodium ethoxide for an ethyl ester) is the ideal choice.^[1] The reaction is typically run in the parent alcohol as the solvent.

Materials and Reagents:

Reagent	CAS No.	M.W. (g/mol)	Amount	Moles
Ethyl 3-(methylamino)-3-oxopropanoate	71510-95-7	145.16	1.45 g	0.01
Sodium Ethoxide (NaOEt)	141-52-6	68.05	0.75 g	0.011
Alkyl Halide (R-X, e.g., Iodomethane)	Varies	Varies	1.1 eq	0.011

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | - |

Procedure:

- Dissolve sodium ethoxide (0.75 g, 0.011 mol) in anhydrous ethanol (20 mL) in a flame-dried, three-neck flask under an argon atmosphere.
- Cool the solution to 0 °C and add the starting amide (1.45 g, 0.01 mol) dropwise.
- Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
- Add the alkyl halide (e.g., iodomethane, 0.011 mol) dropwise, maintaining the temperature at 0 °C.
- After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates consumption of the starting material.

- Quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify via column chromatography to obtain the α -alkylated product.

Safety and Handling

Ethyl 3-(methylamino)-3-oxopropanoate is classified as an irritant.[2][4]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
- Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources and strong oxidizing agents.[3][4]
- Spills: In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4]

Conclusion

Ethyl 3-(methylamino)-3-oxopropanoate is a demonstrably valuable and versatile intermediate. Its bifunctional nature allows for sequential and selective reactions at either the amide nitrogen or the α -carbon, providing a powerful tool for building molecular complexity. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent derivatization, enabling researchers to leverage its full potential in pharmaceutical development, agrochemical synthesis, and materials science.[9]

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- To cite this document: BenchChem. [Application Notes & Protocols: Ethyl 3-(methylamino)-3-oxopropanoate in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2455436#experimental-setup-for-ethyl-3-methylamino-3-oxopropanoate-reactions]

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